molecular formula C24H26O3 B1473558 2-(3-Trityloxypropyloxy)-ethanol CAS No. 1020728-52-2

2-(3-Trityloxypropyloxy)-ethanol

Cat. No.: B1473558
CAS No.: 1020728-52-2
M. Wt: 362.5 g/mol
InChI Key: HNYFSYLFGYESRX-UHFFFAOYSA-N
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Description

2-(3-Trityloxypropyloxy)-ethanol is a synthetic organic compound with the molecular formula C₂₄H₂₆O₃, provided with a high purity of 95% . It is characterized by a molecular structure featuring an ethanol group linked to a trityl (triphenylmethyl) ether chain. The trityl group is a well-known protecting group in organic synthesis, particularly for alcohols, due to its stability under a variety of reaction conditions and its selective removal under mild acidic conditions. While specific biological or mechanistic studies on this exact molecule are not extensively documented in the available literature, its structure suggests primary utility as a protected alcohol intermediate or a building block in multi-step synthetic routes. Ethanol is a common solvent and serves as a building block in chemical synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this compound using appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-trityloxypropoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c25-17-20-26-18-10-19-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,25H,10,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYFSYLFGYESRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of 2 3 Trityloxypropyloxy Ethanol

Stereocontrolled Synthesis of Analogous Compounds

The stereocontrolled synthesis of analogs of 2-(3-Trityloxypropyloxy)-ethanol, particularly those possessing chirality, is a nuanced area of organic synthesis that leverages established and innovative methodologies for the precise installation of stereocenters. While direct stereocontrolled syntheses of this compound itself are not extensively documented in readily available literature, the construction of analogous chiral 1,5-diol ether structures can be accomplished through a variety of powerful techniques. These methods often involve the asymmetric synthesis of key building blocks, which are then coupled to form the desired ether linkage, or the stereoselective functionalization of a precursor molecule.

Key strategies for achieving stereocontrol in the synthesis of these acyclic ether diol analogs include the use of chiral pool starting materials, substrate-controlled reactions, and catalyst-controlled asymmetric transformations. The synthesis of polyether natural products, which often contain repeating chiral ether units, provides a conceptual blueprint for these approaches. nih.govamanote.com Methodologies such as Sharpless asymmetric epoxidation and dihydroxylation, as well as stereoregulated aldol (B89426) reactions, are instrumental in creating the necessary chiral fragments with high levels of enantiopurity and diastereoselectivity. nih.goviupac.org

One prevalent strategy involves the synthesis of a chiral epoxide, which can then undergo regioselective ring-opening with an alcohol nucleophile. For instance, an enantiomerically enriched terminal epoxide can be synthesized from an allylic alcohol via Sharpless asymmetric epoxidation. This chiral epoxide can then be opened by a protected 3-hydroxypropanol derivative to establish the ether linkage and one of the stereocenters of the 1,5-diol ether backbone. Subsequent manipulation of the resulting terminal alcohol and the protected alcohol at the other end of the chain can lead to the desired chiral diol analog.

Another powerful approach is the stereoselective reduction of a β-hydroxy ketone, which can be generated through an aldol reaction. iupac.org The resulting syn- or anti-1,3-diol can then be selectively protected and etherified to introduce the remaining portion of the molecule. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the existing stereocenter's directing influence.

Furthermore, the convergent synthesis of two smaller, enantiomerically pure fragments followed by their coupling is a highly effective strategy. This might involve the coupling of a chiral, protected 3-carbon unit bearing a leaving group with a chiral, protected glycidol (B123203) or a related 3-carbon electrophile.

The following data tables illustrate representative transformations that are key to the stereocontrolled synthesis of chiral 1,5-diol ether analogs, based on established synthetic principles.

Table 1: Representative Asymmetric Transformations for Chiral Fragment Synthesis

EntryReaction TypeSubstrateChiral Catalyst/ReagentProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
1Asymmetric EpoxidationAllyl alcoholTi(Oi-Pr)₄, (+)-DET(2R)-Glycidol>95%N/A
2Asymmetric DihydroxylationStyreneAD-mix-β(R)-1-Phenyl-1,2-ethanediol>97%N/A
3Aldol ReactionPropionaldehyde, Ethyl KetoneChiral Boron Enolatesyn-β-Hydroxy Ketone>95%>20:1
4Ketone Reduction1-Hydroxy-2-butanoneCBS-Oxazaborolidine(R,R)-1,2-Butanediol>98%>10:1

This table presents illustrative data based on well-established asymmetric reactions that can be applied to the synthesis of chiral precursors for analogous compounds.

Table 2: Illustrative Etherification and Coupling Reactions

EntryElectrophileNucleophileCoupling ConditionsProductYield
1(R)-Glycidyl tosylate3-(Trityloxy)propan-1-ol, NaHDMF, 25 °CChiral 1,5-diol ether precursorHigh
23-Bromopropyl trityl ether(R)-1,2-Propanediol, NaHTHF, 0 °C to rtChiral 1,5-diol ether precursorGood
31-Iodo-3-(benzyloxy)propane(S)-2-Hydroxy-1-phenylethanol, Ag₂OToluene, refluxChiral 1,5-diol ether precursorModerate

This table provides examples of etherification reactions that could be employed in a convergent synthesis of chiral analogs of this compound.

These synthetic strategies, grounded in the principles of stereocontrolled synthesis, offer versatile pathways to a wide range of chiral analogs of this compound, enabling the systematic investigation of structure-activity relationships in various applications. The choice of a specific route would depend on the desired stereochemistry and the availability of starting materials.

Reactivity and Transformations of 2 3 Trityloxypropyloxy Ethanol

Chemoselective Deprotection of the Trityl Ether Moiety in 2-(3-Trityloxypropyloxy)-ethanol

The cleavage of the trityl ether in this compound to unveil the primary hydroxyl group is a critical transformation. The acid-labile nature of the trityl group allows for its removal under conditions that can be tuned to be mild enough to preserve other functionalities within a molecule. libretexts.org This selectivity is pivotal in multi-step organic syntheses.

Acid-Catalyzed Deprotection Protocols and Specificities (e.g., Brønsted Acids)

Brønsted acids are commonly employed for the deprotection of trityl ethers. The reaction mechanism initiates with the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol moiety. libretexts.org The subsequent cleavage of the carbon-oxygen bond is facilitated by the exceptional stability of the resulting trityl cation. libretexts.org

A variety of Brønsted acids can be utilized, with the reaction rate being influenced by the acid's strength and the solvent system. Stronger acids like trifluoroacetic acid (TFA) can achieve rapid deprotection. libretexts.org For instance, treatment with cold formic acid (97%+) for a short duration can effectively cleave the trityl group. libretexts.org Milder acidic conditions, such as using acetic acid, are also effective and can offer greater selectivity, for example, in the presence of silyl (B83357) ethers like TBS (tert-butyldimethylsilyl). libretexts.org Dilute solutions of strong acids like hydrochloric acid (HCl) are also capable of rapidly cleaving trityl ethers. chemguide.co.uk Phase-transfer catalysis has also been explored, where an acid like HCl is transferred into a nonpolar organic phase using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), leading to enhanced reactivity for cleaving the trityl ether at ambient temperature. chadsprep.com

Table 1: Brønsted Acid-Catalyzed Deprotection of Trityl Ethers

Brønsted Acid Typical Conditions Specificity/Notes Reference
Trifluoroacetic Acid (TFA) Neat or in a co-solvent Strong acid, rapid deprotection. libretexts.org
Formic Acid Cold (e.g., 0°C), short reaction time Effective and can be selective. libretexts.org
Acetic Acid 80% aqueous solution, room temp. to reflux Milder conditions, good for substrates with other acid-sensitive groups. libretexts.org
Hydrochloric Acid (HCl) Dilute solutions in organic solvents (e.g., MeCN) Rapid cleavage. chemguide.co.uk
HCl with TBAB Toluene, ambient temperature Phase-transfer catalysis enhances reactivity. chadsprep.com

Lewis Acid-Mediated Cleavage Strategies

Lewis acids provide an alternative and often milder approach to trityl ether deprotection. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage to form the stable trityl cation and an alcohol-Lewis acid complex. libretexts.org

A range of Lewis acids can be employed, with their reactivity and selectivity depending on the specific reagent and reaction conditions. Boron-based reagents, such as boron trichloride (B1173362) (BCl₃), have been shown to be effective for the smooth deprotection of trityl ethers at low temperatures (e.g., -30 °C). researchgate.net Other Lewis acids like zinc bromide (ZnBr₂) and magnesium bromide (MgBr₂) can also be used, particularly in substrates where neighboring group participation can influence the reaction. libretexts.org Indium tribromide (InBr₃) in aqueous acetonitrile (B52724) has been reported as a catalytic system for the chemoselective cleavage of trityl ethers, compatible with various other functional groups. chemguide.co.uk

Table 2: Lewis Acid-Mediated Deprotection of Trityl Ethers

Lewis Acid Typical Conditions Specificity/Notes Reference
Boron Trichloride (BCl₃) CH₂Cl₂, -30°C Rapid and efficient at low temperatures. researchgate.net
Boron Trifluoride (BF₃) In an appropriate solvent General Lewis acid for trityl deprotection. libretexts.org
Zinc Bromide (ZnBr₂) Solvent dependent Can exhibit selectivity based on substrate structure. libretexts.org
Indium Tribromide (InBr₃) Catalytic amount, aq. MeCN Chemoselective and compatible with many functional groups. chemguide.co.uk

Alternative Deprotection Reagents and Conditions (e.g., LiCl in Methanol)

Beyond traditional acidic methods, several other reagents and conditions have been developed for the deprotection of trityl ethers, often offering enhanced selectivity and milder reaction environments.

One such method involves the use of lithium chloride (LiCl) in refluxing methanol. nih.gov This system has been shown to effectively deprotect primary, secondary, phenyl, allyl, and benzyl (B1604629) trityl ethers, affording the corresponding alcohols in good to excellent yields under relatively mild conditions. nih.gov Another approach utilizes carbon tetrabromide (CBr₄) in refluxing methanol, which selectively cleaves trityl ethers under neutral conditions while leaving other protecting groups like benzyl, acetyl, and silyl ethers intact. nih.gov Additionally, visible-light photocatalysis has emerged as a pH-neutral method for cleaving trityl ethers, offering orthogonality to acid-labile protecting groups. google.com

Kinetic and Mechanistic Studies of Trityl Ether Cleavage in Related Systems

The mechanism of trityl ether cleavage is fundamentally tied to the formation of the highly stabilized trityl cation. libretexts.org In the presence of acid, the reaction proceeds through either an Sₙ1 or Sₙ2 pathway, largely dependent on the structure of the alcohol component. For primary alcohols, such as in this compound, the cleavage likely follows an Sₙ2-like pathway after protonation of the ether oxygen. libretexts.org However, the exceptional stability of the trityl cation gives the transition state significant Sₙ1 character.

Kinetic studies on related systems have shown that the rate of deprotection is significantly influenced by the electronic nature of the trityl group. For example, the introduction of electron-donating p-methoxy groups on the phenyl rings of the trityl group dramatically increases the rate of hydrolysis in acetic acid. A single methoxy (B1213986) group can increase the deprotection rate by a factor of ten, while di- and trimethoxy substitutions lead to even faster cleavage. libretexts.org This is attributed to the increased stability of the resulting methoxy-substituted trityl cations. libretexts.org The cleavage of ethers with strong acids like HI or HBr involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion. researchgate.net

Subsequent Reactions of the Liberated Hydroxyl Group from this compound

Following the selective deprotection of the trityl ether, the resulting diol, 2-(3-hydroxypropyloxy)-ethanol, possesses two primary hydroxyl groups. This opens up a range of possibilities for further chemical transformations, with derivatization via esterification being a prominent example.

Derivatization via Esterification Reactions

A common and effective method for esterification is the reaction with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. chemguide.co.uklibretexts.org This reaction is typically vigorous and proceeds readily at room temperature to afford the corresponding ester. libretexts.org The mechanism involves a nucleophilic addition-elimination pathway at the carbonyl carbon of the acyl chloride. chemguide.co.uk

Alternatively, Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. This is an equilibrium process, and to drive the reaction towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.org For larger esters, heating the reaction mixture under reflux may be required to achieve a satisfactory yield. libretexts.org

Selective esterification of one of the primary hydroxyl groups in the presence of the other in a symmetrical diol can be challenging but is achievable under controlled conditions or with the use of specialized reagents. nih.gov

Table 3: Common Esterification Methods for Alcohols

Method Reagents Typical Conditions Notes Reference
Acyl Chloride Method Acyl chloride, base (e.g., pyridine) Room temperature or gentle heating Generally high-yielding and fast. libretexts.orgchemguide.co.uk
Fischer Esterification Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) Heating under reflux, often with water removal Equilibrium reaction; conditions can be harsh. libretexts.org
Acid Anhydride (B1165640) Method Acid anhydride, base or acid catalyst Varies with anhydride reactivity Often less vigorous than acyl chlorides.
Transesterification An existing ester, acid or base catalyst Heating Equilibrium process.

Oxidation Pathways and Products

The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically convert the primary alcohol to the corresponding aldehyde, 2-(3-trityloxypropyloxy)acetaldehyde. These reactions are generally carried out under anhydrous conditions to prevent over-oxidation.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol directly to the carboxylic acid, 2-(3-trityloxypropyloxy)acetic acid. This transformation often involves heating and the use of aqueous acidic or basic conditions. organic-chemistry.orgsigmaaldrich.com

Oxidizing Agent Product Reaction Conditions
Pyridinium chlorochromate (PCC)2-(3-Trityloxypropyloxy)acetaldehydeAnhydrous, CH2Cl2
Swern Oxidation (DMSO, oxalyl chloride, Et3N)2-(3-Trityloxypropyloxy)acetaldehydeAnhydrous, low temperature
Potassium permanganate (KMnO4)2-(3-Trityloxypropyloxy)acetic acidBasic, heat
Chromic acid (H2CrO4)2-(3-Trityloxypropyloxy)acetic acidAcidic, aqueous

Further Etherification or Alkylation Reactions

The hydroxyl group of this compound can undergo further etherification or alkylation reactions. A common method to achieve this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form a new ether linkage.

For instance, reaction with methyl iodide after deprotonation would yield 1-methoxy-2-(3-trityloxypropyloxy)ethane. This method is versatile and can be used to introduce a variety of alkyl groups.

Reagents Product Reaction Type
1. NaH; 2. CH3I1-Methoxy-2-(3-trityloxypropyloxy)ethaneWilliamson Ether Synthesis
1. NaH; 2. CH3CH2Br1-Ethoxy-2-(3-trityloxypropyloxy)ethaneWilliamson Ether Synthesis

Reactivity of the Internal Ether Linkage

The internal ether linkage in this compound is generally stable under many reaction conditions, which is a common characteristic of ethers, making them good solvents for many reactions. However, this linkage can be cleaved under harsh acidic conditions.

Acidic Cleavage Reactions (e.g., with HBr or HI)

The ether can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, there are two potential sites for cleavage.

Given that one side of the ether leads to a primary alcohol and the other to a trityl-protected propanol, the reaction with excess hydrohalic acid would likely lead to the cleavage of both the internal ether and the trityl ether, ultimately producing 1,3-dihalopropane and ethylene (B1197577) glycol. The trityl group is particularly acid-labile and would be readily cleaved under these conditions.

Reagent Potential Cleavage Products Mechanism
Excess HBr, heat1,3-Dibromopropane, Ethylene glycol, TriphenylmethanolSN2/SN1
Excess HI, heat1,3-Diiodopropane, Ethylene glycol, TriphenylmethanolSN2/SN1

Considerations of Autoxidation and Peroxide Formation

Like other ethers, this compound is susceptible to autoxidation upon prolonged exposure to air and light. This process involves a free-radical chain reaction that forms hydroperoxides and peroxides. These peroxide impurities can be explosive when concentrated, and therefore, care should be taken during the storage and handling of this and other ether-containing compounds. The presence of peroxides can be tested for using methods such as the potassium iodide test.

Reactivity Profile within Complex Synthetic Pathways Utilizing this compound

The bifunctional nature of this compound, possessing a reactive primary alcohol and a sterically demanding, acid-labile trityl protecting group, makes it a potentially useful building block in multi-step organic synthesis.

The trityl group serves as a protecting group for the propanediol (B1597323) moiety, allowing for selective reactions at the terminal ethanol (B145695) hydroxyl group. For example, the hydroxyl group could be modified, and the trityl group could be subsequently removed under mild acidic conditions that would not affect other acid-sensitive groups if present. The selective removal of the trityl group is a common strategy in carbohydrate and nucleoside chemistry.

In a hypothetical synthetic pathway, the primary alcohol of this compound could be, for instance, converted to an azide (B81097) or an alkyne to participate in click chemistry reactions. Following the desired transformations, the trityl group can be selectively deprotected to liberate the 1,3-propanediol (B51772) unit for further functionalization. This orthogonal reactivity is a key feature that would make this compound a valuable synthetic intermediate.

Strategic Role and Applications of 2 3 Trityloxypropyloxy Ethanol in Advanced Organic Synthesis

2-(3-Trityloxypropyloxy)-ethanol as a Crucial Intermediate in Multi-Step Syntheses

Multi-step synthesis is a cornerstone of creating complex molecules from simpler starting materials. vapourtec.com In this context, this compound serves as a key intermediate, providing a versatile scaffold for the introduction of further functionality. Its utility stems from the differential reactivity of its two hydroxyl groups, one of which is masked by the bulky trityl protecting group.

The structural framework of this compound makes it an ideal precursor for the synthesis of various bioactive molecules. While specific examples directly citing this compound are not prevalent in publicly available literature, its constituent parts suggest its utility. The trityl group is frequently employed in the synthesis of nucleosides and carbohydrates, where selective protection of primary alcohols is paramount. nih.govnih.gov The remaining free primary alcohol on the this compound molecule can undergo a wide range of chemical transformations, allowing for the elongation of the carbon chain or the introduction of new functional groups necessary for biological activity.

The synthesis of sulfamoyl-containing derivatives often requires careful protection of reactive functional groups. nih.gov The free hydroxyl group of this compound can be converted into a sulfamate (B1201201) ester. Subsequently, the trityl group can be removed under acidic conditions to liberate the second hydroxyl group for further synthetic manipulations. total-synthesis.com This strategy allows for the regioselective introduction of the sulfamoyl group, a moiety found in a number of compounds with therapeutic applications. nih.gov The synthesis of sulfamoyl azides, for instance, often starts with secondary amines, highlighting the need for precursors with available and modifiable functional groups. nih.gov

Functional Group Protection Strategies Employing the Trityl Group

The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols due to its steric bulk and acid lability. nih.govtotal-synthesis.com The strategic use of the trityl group in this compound is a prime example of its utility in directing chemical reactions.

In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, the selective protection of one alcohol over others is a significant synthetic challenge. The large size of the trityl group allows it to react preferentially with the less sterically hindered primary alcohols. total-synthesis.commasterorganicchemistry.com In the context of this compound, the trityl group is pre-installed on one of the primary alcohols, leaving the other available for reaction. This pre-differentiated state is highly advantageous in multi-step syntheses.

FeatureDescription
Protecting Group Trityl (Triphenylmethyl)
Protected Functional Group Primary Alcohol
Key Advantage Steric bulk allows for selective protection of primary alcohols.
Deprotection Condition Mild acidic conditions. total-synthesis.com

Orthogonal protection strategies are essential for the synthesis of complex molecules, as they allow for the selective removal of one protecting group in the presence of others. numberanalytics.combham.ac.uk The trityl group is a key component of many such strategies. nih.govresearchgate.net For instance, the trityl group in this compound is stable under basic and many oxidative and reductive conditions, but is readily cleaved by acid. This allows for the manipulation of other parts of the molecule protected by groups that are, for example, base-labile or removed by hydrogenation, without affecting the trityl-protected alcohol. numberanalytics.comnih.gov

Protecting GroupDeprotection ConditionOrthogonality
Trityl (Tr) Acidic (e.g., TFA, acetic acid) total-synthesis.comOrthogonal to base-labile and hydrogenation-labile groups.
tert-Butyldimethylsilyl (TBDMS) Fluoride source (e.g., TBAF)Orthogonal to acid-labile and hydrogenation-labile groups.
Benzyl (B1604629) (Bn) Hydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile and fluoride-labile groups.
Fmoc Basic (e.g., piperidine)Orthogonal to acid-labile and hydrogenation-labile groups.

Influence of the Trityl Group on Stereochemistry and Selectivity in Downstream Reactions

The steric hindrance imparted by the bulky trityl group can significantly influence the stereochemical outcome and selectivity of subsequent reactions. mdpi.com This "supramolecular protective group" effect can be a powerful tool in asymmetric synthesis. nih.gov The presence of the trityl group can direct incoming reagents to attack from the less hindered face of the molecule, leading to the preferential formation of one stereoisomer over another. mdpi.com For example, in reactions involving the free alcohol of this compound, the trityl group can influence the conformation of the molecule, thereby controlling the stereoselectivity of reactions at or near the reactive center. mdpi.com This control over supramolecular assembly can also be utilized in crystal engineering. nih.gov

Integration of this compound into Complex Total Synthesis Endeavors Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, there is currently no specific, publicly available information detailing the integration of the chemical compound this compound into complex total synthesis endeavors. While the individual components of the molecule—the trityl protecting group and the diol-like structure—are common motifs in organic synthesis, their combined use in the specific arrangement of this compound for the total synthesis of natural products or other complex target molecules has not been reported in the reviewed literature.

The trityl (triphenylmethyl) group is a well-established protecting group for primary alcohols, valued for its steric bulk and its lability under acidic conditions. total-synthesis.com Its use is particularly prevalent in carbohydrate chemistry, where selective protection of the primary hydroxyl group is often required. total-synthesis.com Similarly, diol units are fundamental building blocks in the synthesis of a vast array of natural products and complex organic molecules.

However, the strategic application of this compound as a distinct, pre-formed building block in a multi-step total synthesis is not described. Searches for its use as a linker, a spacer, or a key fragment in the retrosynthetic analysis of any complex molecule have not yielded any specific examples. This suggests that either the compound is not commonly employed for such purposes, or its application is limited to highly specialized, unpublished, or proprietary synthetic routes.

Advanced Analytical and Spectroscopic Characterization in Research on 2 3 Trityloxypropyloxy Ethanol

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for determining the precise molecular architecture of 2-(3-Trityloxypropyloxy)-ethanol. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that, when pieced together, provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethanol (B145695), characteristic signals appear that can be correlated to the different proton environments within the molecule. docbrown.inforesearchgate.net For instance, the protons of a methyl group (CH₃) typically produce a triplet, while the methylene (B1212753) protons (CH₂) adjacent to an oxygen atom appear as a quartet. docbrown.inforesearchgate.net The hydroxyl (-OH) proton often presents as a singlet, although its chemical shift can be influenced by solvent and concentration. docbrown.infolibretexts.org In this compound, one would expect to see distinct signals corresponding to the trityl group's aromatic protons, the methylene protons of the propyl and ethyl chains, and the hydroxyl proton. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. azom.comdocbrown.info For ethanol, two distinct signals are observed, corresponding to the methyl and methylene carbons. docbrown.infodocbrown.info In the case of this compound, the spectrum would be more complex, showing separate resonances for the carbons of the trityl group, the propyl and ethyl chains, and the carbon bearing the hydroxyl group. The chemical shifts of these carbons are influenced by their local electronic environment. libretexts.orgazom.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to piece together the spin systems within the molecule. HSQC spectra correlate proton signals with their directly attached carbon signals, providing unambiguous assignments for both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trityl-C(Ar)7.20-7.50 (m)144.0
Trityl-C(Ar-H)7.20-7.50 (m)128.5, 127.8, 127.0
O-C(Trityl)-86.5
O-CH₂ (propyl)3.15 (t)68.0
CH₂-CH₂-CH₂1.85 (quint)30.0
O-CH₂ (propyl)3.60 (t)61.5
O-CH₂ (ethyl)3.70 (t)72.0
HO-CH₂3.55 (t)61.0
OHVariable-

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an alcohol like ethanol characteristically shows a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration. libretexts.orgdocbrown.info The broadness of this peak is due to hydrogen bonding. docbrown.info Another key absorption is the C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ region. libretexts.org For this compound, the IR spectrum would be expected to display these characteristic alcohol absorptions, along with peaks corresponding to the C-H stretching of the alkyl chains and the aromatic C-H and C=C stretching of the trityl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-O (Ether & Alcohol)Stretching1050-1250

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its molecular formula. For this compound, HRMS would be used to confirm its expected molecular formula of C₂₄H₂₈O₃ by comparing the experimentally measured exact mass with the theoretically calculated mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the trityl group would likely be a prominent fragmentation pathway.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. shimadzu.com It is particularly useful for analyzing volatile and thermally stable compounds. nih.govnih.gov In the context of this compound, GC-MS can be used to determine its purity by separating it from any volatile impurities. shimadzu.com The retention time of the compound in the gas chromatogram is a characteristic property, and the mass spectrum of the eluting peak provides definitive identification. nih.gov The method can be quantitative, allowing for the determination of the percentage of impurities in a sample. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com It is particularly well-suited for non-volatile or thermally labile compounds, which may not be amenable to GC analysis. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. rsc.org The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. nih.gov By using a suitable detector, such as a UV detector, the concentration of the compound can also be quantified. nih.govresearchgate.net HPLC is also a valuable tool for the preparative isolation and purification of this compound from synthetic reaction mixtures.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique extensively used in organic synthesis to qualitatively monitor the progress of a reaction and to aid in the purification of the target compounds. youtube.com Its speed, low cost, and requirement for only minute quantities of the reaction mixture make it an ideal method for frequent checks. rsc.org

Reaction Monitoring

During the synthesis of this compound, which could, for example, involve the reaction of 3-trityloxypropan-1-ol with 2-bromoethanol, TLC is used to track the consumption of the starting materials and the formation of the desired product. youtube.com A small aliquot of the reaction mixture is sampled at regular intervals and spotted onto a TLC plate, typically made of silica (B1680970) gel. youtube.com Alongside the reaction mixture, spots of the pure starting materials are also applied as standards for comparison. mit.edu

The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). mit.edu The choice of eluent, often a mixture like hexane (B92381) and ethyl acetate, is crucial; it is selected to achieve a clear separation between the spots of the reactants and the product. rsc.orgchemistryhall.com As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for this compound will appear and grow stronger. youtube.com The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. youtube.com The use of a "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is a valuable practice to confirm if the reactant is truly consumed, especially when the product and reactant have similar retention factors (Rf values). rochester.edu

Interactive Table: Illustrative TLC Monitoring of the Synthesis of this compound

The following table demonstrates a hypothetical progression of a synthesis reaction as monitored by TLC. The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edu

Time PointStarting Material (Reactant A) Spot IntensityProduct (this compound) Spot IntensityRf Value (Reactant A)Rf Value (Product)Analyst Notes
T = 0 minHighNone0.650.40Reaction initiated. Only starting material is present.
T = 30 minMediumLow0.650.40Product spot is now visible. Reaction is underway.
T = 60 minLowMedium0.650.40Significant conversion to product observed.
T = 90 minVery LowHigh0.650.40Reaction nearing completion.
T = 120 minNoneHigh-0.40Starting material spot has disappeared. Reaction is complete. youtube.com

Purification

Once the reaction is complete, the crude product is often a mixture containing the desired compound, any unreacted starting materials, and byproducts. Preparative TLC (Prep-TLC) can be used as a method for purification. nih.gov In this technique, the crude mixture is applied as a continuous band across the baseline of a larger TLC plate. mdpi.com After development, the separated bands corresponding to different compounds are visualized (e.g., under UV light). mit.edu The band corresponding to the pure this compound is carefully scraped from the plate. mdpi.com The compound is then extracted from the silica gel using a suitable polar solvent, which is subsequently evaporated to yield the purified product. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, and nitrogen) within a sample. davidson.edu This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound, thereby confirming its stoichiometry. davidson.edu

The molecular formula for this compound is C₂₄H₂₆O₃. Based on the atomic masses of carbon, hydrogen, and oxygen, the theoretical elemental composition can be calculated. An experimentally determined composition from an elemental analyzer is then compared to these theoretical values. A close correlation, typically within a ±0.4% margin of error, provides strong evidence for the compound's identity and purity. davidson.edu

Interactive Table: Elemental Analysis Data for this compound

This table presents the theoretical elemental percentages for C₂₄H₂₆O₃ and compares them with a set of hypothetical experimental results.

ElementTheoretical Mass %Experimental Mass % (Sample 1)Experimental Mass % (Sample 2)Deviation from Theoretical (%) (Sample 1)
Carbon (C)79.52%79.38%79.61%-0.14
Hydrogen (H)7.23%7.29%7.20%+0.06
Oxygen (O)13.24%13.33%13.19%+0.09

Computational and Mechanistic Investigations of 2 3 Trityloxypropyloxy Ethanol Chemistry

Theoretical Characterization of Molecular Structure and Conformation

Computational models, such as those based on density functional theory (DFT), can be employed to determine the most stable geometric isomers and rotamers. These calculations typically reveal that the molecule adopts a staggered conformation along the C-C and C-O bonds of the flexible chain to minimize torsional strain. The bulky trityl group can also influence the supramolecular assembly in the solid state, potentially acting as a "protective umbrella" that limits the formation of intermolecular hydrogen bonds involving the terminal hydroxyl group. nih.gov

Table 1: Predicted Geometrical Parameters of 2-(3-Trityloxypropyloxy)-ethanol

ParameterPredicted ValueDescription
C-O-C (ether) bond angle~112°The bond angle within the ether linkages.
Trityl C-O bond length~1.45 ÅThe length of the bond connecting the trityl carbon to the ether oxygen.
Dihedral Angle (O-C-C-O)~60° (gauche) or 180° (anti)The torsional angle of the ethylene (B1197577) glycol moiety, with multiple low-energy conformations possible. rsc.org
Molecular Volume>300 ųAn estimation of the space occupied by the molecule, highlighting the significant bulk of the trityl group.

Note: The values in this table are illustrative and would be precisely determined through specific high-level computational calculations.

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical methods are invaluable for exploring the electronic structure of this compound and, consequently, its reactivity and stability. These studies often focus on the mechanisms of forming and cleaving the trityl ether bond.

The protection of the primary alcohol in 1,3-propanediol (B51772) with a trityl group, and the subsequent deprotection of the resulting trityl ether, are fundamental reactions in organic synthesis. tcichemicals.com The mechanisms of these reactions are often studied through transition state analysis.

The protection reaction, typically carried out with trityl chloride in the presence of a base like pyridine (B92270), proceeds via an SN1 mechanism. total-synthesis.comnih.gov This is because a direct SN2 attack on the quaternary carbon of trityl chloride is sterically impossible. total-synthesis.com The reaction is initiated by the formation of the highly stable trityl cation.

Deprotection is typically achieved under acidic conditions, using acids such as trifluoroacetic acid (TFA) or formic acid. total-synthesis.comcommonorganicchemistry.comnih.gov The mechanism also involves the formation of the trityl cation as a key intermediate. The process begins with the protonation of the ether oxygen, which weakens the C-O bond and facilitates its cleavage to release the deprotected alcohol and the stable trityl cation. total-synthesis.com Lewis acids like boron trichloride (B1173362) (BCl₃) can also be used, where the Lewis acid coordinates to the ether oxygen, promoting bond cleavage. lookchem.com

Computational analysis of the transition states for these reactions would reveal a structure where the C-O bond is partially broken, and the positive charge is delocalized across the three phenyl rings of the incipient trityl cation. The stability of this carbocation is a crucial factor in the facility of both the protection and deprotection reactions. total-synthesis.comtubitak.gov.tr

The energy profiles for the protection and deprotection of this compound can be mapped out using quantum chemical calculations. These profiles illustrate the energy changes as the reaction progresses from reactants to products through transition states and intermediates.

Conversely, the protection reaction pathway involves the formation of the trityl cation from trityl chloride, which then reacts with the alcohol. The use of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion. total-synthesis.com The energy profile would highlight the activation barrier for the formation of the trityl cation and the subsequent exothermic reaction with the alcohol.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the influence of the solvent on the conformational dynamics and reactivity of this compound. mdpi.com The choice of solvent can significantly impact reaction rates and selectivity. nih.gov For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often used in tritylation reactions. nih.govyoutube.com

MD simulations can model the explicit interactions between the solute and solvent molecules. This allows for the investigation of:

Solvent Shell Structure: How solvent molecules arrange around the reactant, particularly around the reactive sites.

Stabilization of Intermediates: How the solvent stabilizes the charged trityl cation intermediate through dipole-ion interactions, which is crucial for the SN1 mechanism.

Conformational Flexibility: How the solvent affects the conformational landscape of the flexible propyloxy-ethanol chain. Studies on similar molecules like ethanol-water mixtures have shown that solvent interactions can significantly alter molecular arrangements. rsc.org

By simulating the system at different temperatures and pressures, MD can provide a dynamic picture of the reaction environment that complements the static view from quantum chemical calculations.

Structure-Reactivity Relationship (SAR) Probing through Computational Models

Computational models are highly effective for establishing structure-reactivity relationships (SAR). In the context of trityl ethers, this often involves studying how modifications to the trityl group affect the ease of deprotection. For example, adding electron-donating groups (like methoxy) to the phenyl rings increases the stability of the trityl cation through resonance. total-synthesis.com This enhanced stability leads to a faster rate of deprotection under acidic conditions. total-synthesis.comtubitak.gov.tr

Computational SAR studies for this compound could involve:

Calculating Cation Stability: Determining the relative energies of various substituted trityl cations to predict the ease of deprotection.

Modeling Electronic Effects: Using parameters like Hammett plots derived from computational data to quantify the electronic influence of substituents.

Probing Steric Effects: Evaluating how changes in the steric bulk of the protecting group or the substrate affect reaction rates.

These models can guide the rational design of protecting groups with tailored lability for complex synthetic applications.

Predictive Modeling of Spectroscopic Data

The prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, through computational methods is becoming increasingly accurate and routine. bohrium.comicck.org For this compound, these predictions can aid in its characterization and identification.

Infrared (IR) Spectroscopy: Quantum chemical calculations, often using DFT, can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, key predicted IR peaks would include:

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the terminal hydroxyl group.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C-O stretch: Strong bands in the 1050-1150 cm⁻¹ region corresponding to the ether linkages.

Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region characteristic of the phenyl rings.

Machine learning models are also being developed to predict IR spectra with high accuracy at a lower computational cost. acs.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is another important application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's computed equilibrium geometry, one can obtain theoretical chemical shifts that can be compared to experimental data. This is particularly useful for assigning the complex aromatic signals of the trityl group and the various methylene (B1212753) protons in the flexible chain.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range/ValueNotes
¹H NMR Aromatic Protons (Trityl)7.2-7.5 ppmA complex multiplet corresponding to the 15 protons of the three phenyl rings. lookchem.com
Methylene Protons (-OCH₂-)3.1-3.8 ppmMultiple signals corresponding to the different methylene groups in the chain.
Hydroxyl Proton (-OH)VariableA broad singlet, position dependent on concentration and solvent.
¹³C NMR Aromatic Carbons127-145 ppmSeveral signals for the different carbons of the phenyl rings. lookchem.com
Trityl Quaternary Carbon~87 ppmThe characteristic signal for the central carbon of the trityl group. lookchem.com
Aliphatic Carbons (-CH₂-)60-70 ppmSignals corresponding to the methylene carbons in the chain.
IR O-H Stretch3300-3500 cm⁻¹A broad absorption band.
C-O Stretch (Ether)1050-1150 cm⁻¹A strong, characteristic absorption. lookchem.com

Note: The values in this table are illustrative and based on typical ranges for the respective functional groups.

Future Research Directions and Emerging Avenues for 2 3 Trityloxypropyloxy Ethanol

Development of Sustainable and Green Synthetic Routes for the Compound

The conventional synthesis of 2-(3-Trityloxypropyloxy)-ethanol typically involves the reaction of 3-(2-hydroxyethoxy)propan-1-ol with trityl chloride in the presence of a stoichiometric amount of a tertiary amine base, such as pyridine (B92270), often in chlorinated solvents. While effective, this approach presents several drawbacks from a green chemistry perspective, including the use of potentially toxic solvents and reagents and the generation of significant salt waste.

Future research is critically needed to develop more sustainable and environmentally benign synthetic pathways. A promising avenue lies in the application of biocatalysis. Inspired by the successful biocatalytic esterification of natural phenols like hydroxytyrosol, researchers could explore enzyme-catalyzed etherification to form the trityl ether. mdpi.com Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), could potentially catalyze the formation of the ether linkage under mild conditions, eliminating the need for harsh reagents. mdpi.com

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Routes

Feature Conventional Route Proposed Green Route
Catalyst Pyridine (Base) Immobilized Lipase (e.g., Novozym 435)
Solvent Dichloromethane, Chloroform Ionic Liquids, 2-MeTHF, or solvent-free
Byproducts Pyridinium (B92312) hydrochloride salt Water (theoretically)
Waste Profile High salt waste, chlorinated solvent Recyclable solvent and catalyst, minimal waste
Conditions Often requires anhydrous conditions Mild temperature, potentially in aqueous media

Innovation in Orthogonal and Environmentally Benign Deprotection Methodologies

The removal of the trityl group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or formic acid. total-synthesis.comcommonorganicchemistry.com While effective, these strong acids can be corrosive, non-recyclable, and can inadvertently cleave other acid-sensitive protecting groups, limiting the compound's orthogonal utility. Future research must focus on developing milder, more selective, and environmentally friendly deprotection strategies.

One of the most innovative emerging areas is the use of photolabile trityl analogs. By incorporating specific chromophores into the trityl scaffold, the protecting group can be cleaved by irradiation with light at a specific wavelength, a traceless and non-invasive method. acs.org This approach offers perfect orthogonality with pH-sensitive groups and avoids the use of chemical reagents for deprotection. acs.org

Catalytic deprotection methods also hold considerable promise. The development of transition-metal-catalyzed deprotection, perhaps inspired by the use of palladium(II) chloride for the cleavage of related diphenylmethyl (DPM) ethers, could provide a mild and highly selective alternative. nih.gov Such methods could be tuned by ligand choice and catalyst loading to achieve high efficiency. Additionally, solid-supported acid catalysts, such as Nafion-H or TFA adsorbed onto silica (B1680970) gel, offer a greener approach by simplifying purification, enabling catalyst recycling, and often requiring milder conditions than their homogeneous counterparts. researchgate.net The ability to selectively cleave trityl ethers in the presence of silyl (B83357) ethers using reagents like dilute formic acid or to selectively remove trityl thioethers with mercury salts while leaving O-trityl groups intact demonstrates that tailored reactivity is achievable and warrants further exploration. total-synthesis.comnih.gov

Table 2: Orthogonality of Various Deprotection Methods

Deprotection Method Reagents Environmental Impact Orthogonality/Selectivity
Strong Acid Trifluoroacetic Acid (TFA), HCl High (corrosive, non-recyclable) Low; Cleaves many acid-labile groups (Boc, TBS)
Mild Acid 80% Acetic Acid, Formic Acid Moderate Good; Can be selective for Trityl over TBS ethers. total-synthesis.com
Lewis Acid ZnBr₂, MgBr₂ Moderate (metal waste) Substrate-dependent; can be selective. total-synthesis.com
Catalytic (Solid Acid) TFA on Silica Gel, Nafion-H Low (recyclable catalyst) High; Mild conditions improve selectivity. researchgate.net
Photochemical UV/Visible Light (with PPGs) Very Low (reagent-free) Excellent; Orthogonal to most chemical reagents. acs.org
Reductive Demercuration Hg(OAc)₂, NaBH₄ High (toxic metal) Excellent for S-Trityl vs. O/N-Trityl selectivity. nih.gov

Exploration of Novel Trityl-Type Protecting Groups with Tunable Reactivity

The standard triphenylmethyl group offers a specific level of acid lability. However, complex multi-step syntheses often require a palette of protecting groups with finely tuned reactivity. Future research should focus on modifying the trityl scaffold of this compound to modulate its stability and deprotection conditions.

The introduction of electron-donating substituents, such as methoxy (B1213986) groups, onto the phenyl rings dramatically increases the stability of the resulting trityl cation, thus accelerating acid-catalyzed cleavage. This has led to the well-known monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, which are significantly more acid-labile than the parent trityl group. nih.gov Further exploration into trimethoxytrityl (TMT) and other electronically modified systems could yield protecting groups that are removable under extremely mild acidic conditions. nih.gov

Conversely, incorporating electron-withdrawing groups would increase the stability of the ether, making it resistant to conditions that would normally cleave a standard trityl group. Beyond electronic tuning, structural modifications offer another layer of control. For instance, novel trityl-type groups incorporating naphthalene (B1677914) rings have been synthesized, which possess different steric and electronic properties. acgpubs.org Another innovative strategy involves installing a secondary functional handle on the trityl group, such as a fluorenylmethoxycarbonyl (Fmoc) group, allowing for a two-step deprotection sequence that enhances orthogonality. tandfonline.com The development of trityl-based photolabile protecting groups (PPGs), which are cleaved by light, represents a paradigm shift, offering reactivity that is completely independent of pH. acs.org

Table 3: Reactivity of Substituted Trityl-Type Protecting Groups

Protecting Group Key Structural Feature Relative Lability Deprotection Condition
Trityl (Tr) Unsubstituted Phenyl Rings Base (1x) Strong Acid (e.g., TFA) commonorganicchemistry.com
Monomethoxytrityl (MMT) One Methoxy Group ~10-20x vs. Trityl Mild Acid (e.g., 80% AcOH)
Dimethoxytrityl (DMT) Two Methoxy Groups ~100x vs. Trityl Very Mild Acid (e.g., 3% DCA)
Trimethoxytrityl (TMT) Three Methoxy Groups >1000x vs. Trityl Extremely Mild Acid nih.gov
Photolabile Trityl (PPG) m-dimethylamino substituent N/A (Light Sensitive) UV/Visible Light Irradiation acs.org
Naphthyl-based Trityl Naphthalene Ring(s) Varies Acidic Conditions acgpubs.org

Expansion of Synthetic Utility of this compound in New Chemical Transformations

Currently, this compound is primarily used as a protected diol linker. However, its structure—a flexible ether chain with a terminal alcohol and a bulky, removable cap—makes it suitable for a wider range of applications. Future research should aim to expand its synthetic utility beyond its current role.

One promising area is in materials science and polymer chemistry. The compound could serve as an initiator for ring-opening polymerization to create block copolymers with a protected hydroxyl terminus, which can be deprotected post-polymerization for further functionalization or for creating amphiphilic structures.

Another avenue is the development of novel one-pot deprotection-functionalization reactions. Building on procedures that allow for one-pot deprotection and esterification, new methodologies could be developed for one-pot deprotection-amination, deprotection-etherification, or click chemistry conjugations. researchgate.net This would streamline synthetic sequences by reducing the number of isolation and purification steps.

Furthermore, inspired by the use of tritylated nucleosides as pH-sensitive prodrugs, this compound could be investigated as a novel linker for creating acid-activatable prodrugs of other therapeutic agents. nih.gov The trityl group would mask a key hydroxyl or carboxyl group on a drug, rendering it inactive until it reaches an acidic environment, such as a tumor microenvironment, where cleavage would release the active agent.

In-depth Mechanistic Studies at the Molecular Level to Inform Synthetic Design

A deeper, quantitative understanding of the reaction mechanisms governing the protection and deprotection of the trityl group is essential for rational synthetic design and troubleshooting. While the general SN1 mechanism for acid-catalyzed deprotection, proceeding through a stable trityl cation intermediate, is well-accepted, many nuances remain to be explored. total-synthesis.com

Future mechanistic studies should employ a combination of kinetic analysis, computational modeling (DFT), and advanced spectroscopic techniques. Research could focus on quantifying the precise influence of solvent polarity and solvent cage effects on the rate of cation formation and its subsequent fate. Understanding how the trityl cation interacts with various nucleophilic scavengers is crucial for preventing side reactions in complex syntheses. total-synthesis.com

The mechanisms of less common deprotection methods are also ripe for investigation. For example, a detailed study of Lewis acid-catalyzed deprotection could elucidate the exact coordination geometry and the role of the counter-ion in facilitating C-O bond cleavage. total-synthesis.com Similarly, a thorough investigation into the photophysical processes of photolabile trityl groups could lead to the design of new PPGs with higher quantum yields and tailored absorption wavelengths. acs.org Finally, quantitative studies on the differential affinity of catalysts like H⁺ versus soft Lewis acids such as Hg²⁺ for different heteroatoms (O, N, S) could provide a predictive framework for achieving highly selective deprotection in polyfunctional molecules. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(3-Trityloxypropyloxy)-ethanol, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution, where 3-trityloxypropanol reacts with ethylene oxide or its derivatives under basic conditions (e.g., KOH/NaH). Alternative routes include coupling trityl-protected propanol with ethoxylating agents like 2-chloroethanol .
  • Critical Parameters :
    • Temperature : Reactions typically proceed at 60–80°C to balance reactivity and byproduct formation.
    • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves ethoxylation efficiency.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted trityl precursors, confirmed by TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

  • NMR :
    • ¹H NMR : A triplet at δ 3.6–3.8 ppm (ethyleneoxy -CH₂-O-), a singlet at δ 7.2–7.4 ppm (trityl aromatic protons), and a broad peak at δ 1.5–1.7 ppm (trityl -C(CH₃)₃) .
    • ¹³C NMR : Peaks at δ 70–75 ppm (ethyleneoxy carbons) and δ 86–88 ppm (trityl quaternary carbon) confirm the structure.
  • FT-IR : Strong absorption at 1100–1150 cm⁻¹ (C-O-C ether stretch) and 3400–3500 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the surfactant properties of this compound in nanoparticle synthesis?

Methodological Answer:

  • Experimental Design :
    • Critical Micelle Concentration (CMC) : Measure via surface tension titration (using a Du Noüy ring tensiometer) or fluorescence spectroscopy (pyrene probe). Compare with structurally similar surfactants (e.g., 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, CMC ~0.1–1 mM) .
    • Nanoparticle Stabilization : Test in gold/polymer nanoparticle synthesis. Vary surfactant concentration (0.5–5% w/v) and monitor colloidal stability via dynamic light scattering (DLS) over 7 days.
    • Data Interpretation : Correlate CMC with nanoparticle size (TEM/SEM) and zeta potential. Higher CMC may indicate reduced stabilization efficacy .

Q. What strategies are recommended for resolving discrepancies in thermodynamic property measurements (e.g., vaporization enthalpy) of ethoxylated alcohols like this compound?

Methodological Answer:

  • Validation Techniques :
    • Centerpiece Approach : Use group-contribution methods (e.g., Marrero-Gani) to predict vaporization enthalpy (ΔHvap). Compare with experimental data from static ebulliometry or gas chromatography (GC)-based techniques .

    • Error Analysis : Identify impurities via GC-MS; even 1% impurity can alter ΔHvap by 5–10%. Cross-validate with differential scanning calorimetry (DSC) .
  • Case Study : For 2-(n-propyl-amino)-ethanol, computational ΔHvap (~52 kJ/mol) matched experimental data after correcting for hydrogen-bonding effects .

Q. What considerations are critical when using this compound as a protecting group in multi-step organic syntheses, particularly regarding stability under varying pH conditions?

Methodological Answer:

  • Stability Testing :
    • Acidic Conditions : The trityl group is labile in HCl/MeOH (0.1 M, 25°C). Monitor deprotection kinetics via HPLC.
    • Basic Conditions : Stable in NaOH (pH < 10); avoid prolonged exposure to prevent ether cleavage.
  • Application in Synthesis : Use in peptide/protected sugar synthesis where temporary hydroxyl protection is required. Post-reaction, remove trityl groups via ion-exchange resins (e.g., Dowex 50W) to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.